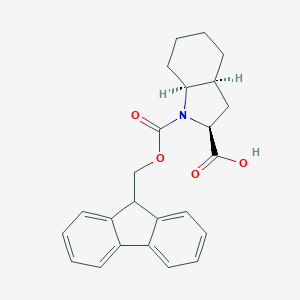

(2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H24NO4- and its molecular weight is 390.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of Fmoc-Oic-OH is amine groups . It is frequently used as a protecting group for amines in organic synthesis .

Mode of Action

Fmoc-Oic-OH interacts with its targets by reacting with the amine group to form a carbamate . This reaction introduces the Fmoc group, effectively protecting the amine during subsequent reactions . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Biochemical Pathways

The introduction of the Fmoc group to an amine is a key step in many biochemical pathways, particularly in the synthesis of peptides . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids without disturbing the acid-labile linker between the peptide and the resin .

Pharmacokinetics

The pharmacokinetics of Fmoc-Oic-OH are largely determined by its role as a protecting group. The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The primary result of Fmoc-Oic-OH’s action is the protection of amines during organic synthesis . By reacting with the amine group to form a carbamate, Fmoc-Oic-OH allows for the sequential addition of amino acids in peptide synthesis . Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine .

Action Environment

The action of Fmoc-Oic-OH is influenced by several environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of Fmoc-Oic-OH .

Biochemical Analysis

Biochemical Properties

Fmoc-Oic-OH is primarily used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound interacts with various enzymes and proteins during this process .

Cellular Effects

It has been observed that certain Fmoc-derivatives can influence cell adhesion and growth . For instance, Fmoc-K3 promotes cell attachment and favors cell duplication, supporting cell growth on the hydrogel support .

Molecular Mechanism

The molecular mechanism of Fmoc-Oic-OH involves its role as a protecting group for amines. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The Fmoc group, which includes Fmoc-Oic-OH, is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The fluorenyl group has a strong absorbance in the ultraviolet region (λmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .

Metabolic Pathways

Fmoc-Oic-OH is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes during the process of introducing the Fmoc group by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Biological Activity

(2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid, commonly referred to as Fmoc-octahydroindole-2-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its structure features a bicyclic indole framework that is often utilized in peptide synthesis and drug development due to its unique biological properties.

The compound has the following chemical characteristics:

- Molecular Formula: C24H25NO4

- Molecular Weight: 391.46 g/mol

- CAS Number: 130309-37-4

- SMILES Notation: OC(=O)[C@@H]1C[C@H]2C@@HCCCC2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It exerts its effects through:

- Receptor Binding: The compound has been studied for its interactions with specific receptors involved in cardiovascular functions, suggesting potential therapeutic applications in managing hypertension and related disorders.

- Enzyme Modulation: It may influence enzyme activities, particularly those involved in metabolic pathways, thereby affecting cellular processes such as signal transduction and gene expression.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity:

- Anti-inflammatory Effects:

- Antimicrobial Properties:

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various biological contexts:

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the indole core.

- Introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group.

This compound serves as an essential building block in peptide synthesis and is used to create more complex bioactive molecules.

Scientific Research Applications

Role as an Intermediate in Drug Synthesis

One of the primary applications of (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid is its use as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is a crucial precursor in the production of the angiotensin-converting enzyme (ACE) inhibitor perindopril. The synthesis involves several steps where Fmoc-Oic-OH is reacted with other chemical entities to yield perindopril with high efficiency and yield .

Antihypertensive Agents

As part of the synthesis of ACE inhibitors, Fmoc-Oic-OH contributes to the development of antihypertensive medications. These drugs are vital in managing high blood pressure and related cardiovascular conditions. The structural modifications facilitated by this compound allow for the design of more effective and selective inhibitors, enhancing therapeutic outcomes .

Protecting Group in Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), this compound serves as a protecting group for amino acids. The fluorenylmethoxycarbonyl (Fmoc) group is widely used due to its stability under basic conditions and ease of removal under mild acidic conditions. This property makes it an ideal choice for synthesizing peptides with complex sequences .

Applications in Research and Development

The use of Fmoc-Oic-OH in peptide synthesis has facilitated advancements in drug discovery and development. Researchers utilize this compound to create cyclic peptides and other derivatives that exhibit enhanced biological activity or specificity towards certain targets, thereby accelerating the drug development process .

Synthesis Methodologies

Research has demonstrated various synthetic methodologies involving this compound. For instance, a notable study outlines a multi-step synthesis process that effectively utilizes this compound to generate high yields of desired products while minimizing by-products .

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Multi-step synthesis involving Fmoc-Oic-OH | High yield of perindopril with minimal side reactions |

| Study 2 | Use of Fmoc protection in SPPS | Successful synthesis of cyclic peptides with enhanced activity |

Investigations into the biological activities of compounds synthesized using Fmoc-Oic-OH have shown promising results in terms of efficacy against various diseases. For example, derivatives produced from this compound have been tested for their potential as anticancer agents and have exhibited significant cytotoxicity against cancer cell lines .

Properties

CAS No. |

130309-37-4 |

|---|---|

Molecular Formula |

C24H24NO4- |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

(2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |

InChI |

InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/p-1/t15-,21-,22-/m0/s1 |

InChI Key |

JBZXLQHJZHITMW-RXYZOABWSA-M |

SMILES |

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |

Pictograms |

Irritant |

Synonyms |

130309-37-4; (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylicacid; Fmoc-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylicacid; AmbotzFAA1729; AC1MBSY3; CTK8B7908; MolPort-006-705-850; ZINC4899631; ANW-58916; AKOS015837340; AKOS016002009; AJ-52575; AK-57356; RT-004512; TR-062128; (2S,3aS,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylicacid; (2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylicacid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.